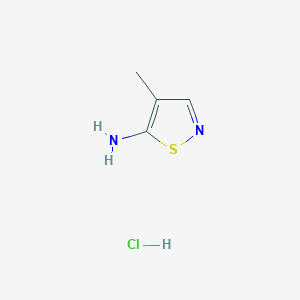

4-Methyl-1,2-thiazol-5-amine;hydrochloride

Description

4-Methyl-1,2-thiazol-5-amine hydrochloride (CAS: 52547-00-9) is a heterocyclic organic compound featuring a thiazole core substituted with a methyl group at position 4 and an amine group at position 3. Its molecular formula is C₄H₇ClN₂S, with a molecular weight of 150.68 g/mol (calculated). The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and agrochemical research . This compound is a key building block in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting microbial or enzymatic pathways.

Properties

IUPAC Name |

4-methyl-1,2-thiazol-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.ClH/c1-3-2-6-7-4(3)5;/h2H,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWRUJTXRGUUBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605663-20-5 | |

| Record name | 4-methyl-1,2-thiazol-5-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,2-thiazol-5-amine;hydrochloride typically involves the reaction of 4-methylthiazole with ammonia and hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process can be summarized as follows:

Starting Materials: 4-methylthiazole, ammonia, hydrochloric acid.

Reaction Conditions: The reaction is conducted at room temperature with constant stirring.

Purification: The product is purified through recrystallization to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,2-thiazol-5-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

The thiazole moiety has been extensively studied for its antimicrobial properties. Research indicates that derivatives of 4-methyl-1,2-thiazol-5-amine exhibit activity against a range of bacterial and fungal strains.

- Case Study : A study synthesized novel thiazole-integrated compounds that demonstrated considerable antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds were evaluated using the agar diffusion method, showing effective inhibition zones comparable to standard antibiotics .

Anticancer Research

Thiazole derivatives have shown promise in cancer research due to their ability to induce apoptosis in cancer cells.

-

Data Table: Anticancer Activity of Thiazole Derivatives

In a study, N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides showed strong selectivity against A549 cells with significant apoptosis rates .

Compound Cell Line IC50 (µM) Mechanism of Action Compound 19 A549 (Lung Adenocarcinoma) 23.30 ± 0.35 Induction of apoptosis Compound 20 U251 (Glioblastoma) <10 Cell cycle arrest

Neurological Applications

Research has identified potential neurological applications for thiazole derivatives, particularly in treating conditions like epilepsy.

- Case Study : A series of thiazole compounds were synthesized and tested for anticonvulsant activity. One derivative exhibited a median effective dose (ED50) of 18.4 mg/kg, indicating its potential as a therapeutic agent for seizure disorders .

Diabetes Management

Thiazoles have also been investigated for their role in managing diabetes by enhancing insulin sensitivity.

- Research Findings : A specific thiazole derivative was found to improve insulin sensitivity in diabetic models, demonstrating its potential as an adjunct therapy in diabetes management .

Synthesis and Structural Modifications

The synthesis of 4-methyl-1,2-thiazol-5-amine derivatives has been optimized to enhance their pharmacological profiles.

Mechanism of Action

The mechanism of action of 4-Methyl-1,2-thiazol-5-amine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

4-Methyl-1,3-thiazol-2-amine Hydrochloride (CAS: 1217983-12-4)

- Structure : Thiazole ring with methyl at position 4 and amine at position 2.

- Molecular Formula : C₄H₇ClN₂S (MW: 150.68 g/mol).

- Key Differences : The amine group’s position (2 vs. 5) alters electronic distribution and hydrogen-bonding capacity. This isomer exhibits reduced bioavailability compared to the 5-amine derivative due to steric hindrance near the reactive site .

3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine Dihydrochloride

- Structure: Thiazole core with a dimethylaminomethyl group at position 3 and amine at position 4.

- Molecular Formula : C₆H₁₂Cl₂N₄S (MW: 243.16 g/mol).

- Key Differences: The dimethylaminomethyl substituent increases lipophilicity (logP ≈ 1.2) and basicity, enhancing membrane permeability. The dihydrochloride form improves aqueous solubility (>50 mg/mL) for in vivo studies .

Heterocyclic Analogues with Oxadiazole Cores

[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine Hydrochloride (CAS: 1228880-37-2)

- Structure : Oxadiazole ring substituted with methyl and benzylamine groups.

- Molecular Formula : C₁₀H₁₂ClN₃O (MW: 225.68 g/mol).

- Key Differences : The oxadiazole core lacks sulfur, reducing polarizability and metabolic stability. However, the benzyl group enhances π-π stacking interactions, making it a candidate for kinase inhibitors .

{2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethyl}amine Hydrochloride

- Structure : Oxadiazole with methoxyethyl and ethylamine substituents.

- Molecular Formula : C₇H₁₄ClN₃O₂ (MW: 215.66 g/mol).

- Key Differences : The methoxyethyl chain increases hydrophilicity (logP ≈ -0.5), favoring CNS-targeting applications .

Thiadiazole Derivatives

2,5-(4-Chlorobenzyl)-N-aryl-1,3,4-thiadiazole-2-amine

- Structure : Thiadiazole ring with 4-chlorobenzyl and aryl groups.

- Molecular Formula : Varies (typically C₁₅H₁₂ClN₃S).

- However, reduced metabolic stability compared to thiazoles .

Comparative Data Table

Biological Activity

4-Methyl-1,2-thiazol-5-amine;hydrochloride (CAS No. 605663-20-5) is a thiazole derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula : C4H6ClN3S

Molecular Weight : 151.62 g/mol

IUPAC Name : 4-Methyl-1,2-thiazol-5-amine hydrochloride

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Thiazole derivatives are known to exhibit multiple mechanisms, including:

- Enzyme Inhibition : Thiazole compounds often act as inhibitors of key enzymes involved in metabolic pathways. For instance, some studies have shown that thiazole derivatives can inhibit tyrosinase, an enzyme implicated in melanin production and associated with melanoma progression .

- Anticancer Activity : Research indicates that thiazole derivatives can induce cytotoxic effects in various cancer cell lines by disrupting cellular processes such as proliferation and apoptosis. The presence of electron-donating groups like methyl at specific positions enhances their anticancer potency .

Antimicrobial Properties

Thiazole derivatives have demonstrated significant antimicrobial activity against various pathogens. For example, certain studies report that thiazole compounds exhibit inhibition against bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the range of 16 μg/mL .

Antitumor Activity

Table 1 summarizes the anticancer activity of this compound:

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| A172 (glioblastoma) | <10 | |

| B16F10 (melanoma) | <20 | |

| MDA-MB-231 (breast cancer) | <15 |

The compound's anticancer activity is linked to its ability to interact with cellular proteins and disrupt signaling pathways essential for tumor growth and survival.

Case Studies

- Study on Tyrosinase Inhibition : A recent study synthesized several thiazole derivatives and evaluated their inhibitory effects on tyrosinase. The results indicated that compounds similar to this compound exhibited promising inhibition with IC50 values ranging from 11.27 to 360.51 µM .

- Anticancer Efficacy in Melanoma Models : In vivo studies involving murine models of melanoma demonstrated that thiazole derivatives could significantly reduce tumor size when administered at therapeutic doses. The mechanism was attributed to the induction of apoptosis in cancer cells through mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.